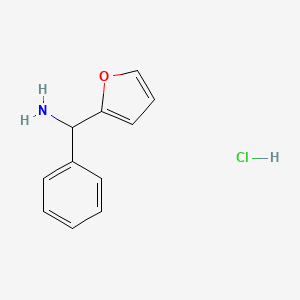

C-Furan-2-yl-C-phenyl-methylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

furan-2-yl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-8,11H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVRGSABTKZCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484008 | |

| Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53387-67-0 | |

| Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-Furyl(phenyl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of C-Furan-2-yl-C-phenyl-methylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As Senior Application Scientist, it is my privilege to present this technical guide on the fundamental basic properties of C-Furan-2-yl-C-phenyl-methylamine hydrochloride. This document moves beyond a simple recitation of facts, instead offering a cohesive narrative grounded in established chemical principles and supported by empirical data from analogous structures. Our exploration is guided by the core tenets of scientific integrity, providing not just data, but the underlying causality and experimental frameworks necessary for robust scientific inquiry. Every piece of information herein is curated to be self-validating, empowering researchers to not only understand the properties of this compound but also to critically evaluate and expand upon this knowledge.

Section 1: Chemical Identity and Structural Considerations

This compound is a primary amine salt with the chemical formula C₁₁H₁₂ClNO. Its structure, featuring a central carbon atom bonded to a furan ring, a phenyl ring, a methylamine group, and a hydrogen atom, is pivotal to its chemical behavior. The hydrochloride salt form enhances its stability and solubility in aqueous media, a common practice in pharmaceutical development.

| Property | Value | Source |

| IUPAC Name | (Furan-2-yl)(phenyl)methanamine;hydrochloride | [1] |

| Molecular Formula | C₁₁H₁₂ClNO | [1] |

| Molecular Weight | 209.67 g/mol | [1] |

| CAS Number | 53387-67-0 | [1] |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl | [1] |

Section 2: Basicity and pKa Analysis

The basicity of this compound is a critical parameter influencing its behavior in physiological and laboratory settings. The primary amine group is the center of basicity, readily accepting a proton to form the corresponding ammonium cation. The equilibrium between the free base and its conjugate acid is quantified by the pKa value.

Theoretical pKa Estimation

| Analogue | Structure | pKa | Rationale for Comparison |

| Benzylamine | C₆H₅CH₂NH₂ | 9.33 | Possesses the foundational phenylmethylamine scaffold.[2][3][4] |

| Furfurylamine | C₄H₃OCH₂NH₂ | ~9.12 (Predicted) | Introduces the furan moiety, allowing for assessment of its electronic influence.[5][6][7][8][9] |

| N-methylbenzylamine | C₆H₅CH₂NH(CH₃) | ~9.75 (Predicted) | While a secondary amine, it provides insight into the electronic environment around the benzylic position.[10][11][12][13][14] |

| α-Methylbenzylamine | C₆H₅CH(CH₃)NH₂ | ~9.04 (Predicted) | Features a methyl group on the benzylic carbon, similar to the substitution pattern of the target molecule.[9][15][16] |

Analysis of Structural Analogues:

The pKa of benzylamine (9.33) serves as our baseline.[2][3][4] The furan ring in furfurylamine is an aromatic heterocycle, and its oxygen atom can withdraw electron density through inductive effects, which would slightly decrease the basicity of the amine compared to benzylamine. The predicted pKa of furfurylamine is approximately 9.12.[5][6][17][7][8][9] The phenyl group in our target molecule is also electron-withdrawing. The presence of both a phenyl and a furan ring attached to the same carbon bearing the methylamine group is expected to result in a pKa value that is likely slightly lower than that of benzylamine.

Based on these considerations, the estimated pKa of this compound is projected to be in the range of 8.8 to 9.2. This estimation provides a valuable starting point for experimental determination and for predicting its ionization state at a given pH.

Caption: Acid-base equilibrium of C-Furan-2-yl-C-phenyl-methylamine.

Experimental pKa Determination: Potentiometric Titration

For a definitive determination of the pKa, potentiometric titration is the gold standard. This method involves the gradual addition of a strong base to a solution of the amine hydrochloride while monitoring the pH. The pKa is the pH at which half of the amine is in its protonated form.

Protocol for Potentiometric Titration:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

Prepare a 0.1 M solution of this compound in deionized water. A co-solvent such as methanol or ethanol may be used if solubility is limited.[10]

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume (e.g., 25 mL) of the amine hydrochloride solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the value along with the total volume of NaOH added.

-

Continue the titration past the equivalence point, where a sharp increase in pH is observed.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the midpoint of the steepest portion of the curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

-

Caption: Workflow for pKa determination by potentiometric titration.

Section 3: Solubility Profile

The hydrochloride salt form of C-Furan-2-yl-C-phenyl-methylamine is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is likely to be moderate. In nonpolar solvents such as hexane and toluene, the compound is expected to be poorly soluble.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the ability of the amine to form hydrogen bonds favor dissolution in these solvents. |

| Polar Aprotic | DMSO, DMF | Moderate to Low | While these solvents are polar, the lack of acidic protons makes them less effective at solvating the chloride anion. Salts of organic compounds can have limited solubility in DMSO.[18] |

| Nonpolar | Hexane, Toluene | Low | The high polarity of the amine salt is incompatible with the nonpolar nature of these solvents. |

For practical applications, it is recommended to experimentally determine the solubility in specific solvent systems. A general procedure involves adding the compound to a known volume of the solvent at a constant temperature until saturation is reached, followed by quantification of the dissolved compound.

Section 4: Stability Considerations

The stability of this compound is influenced by several factors, including pH, light, and temperature.

pH Stability and Degradation of the Furan Ring

The furan moiety is known to be susceptible to degradation under acidic conditions.[1][11] The acid-catalyzed ring-opening of furan proceeds via protonation of the ring, making it susceptible to nucleophilic attack by water or other nucleophiles present in the solution.[1][2][5] This can lead to the formation of dicarbonyl compounds and subsequent polymerization. The stability of the furan ring can be influenced by substituents; however, caution should be exercised when handling this compound in strongly acidic aqueous solutions for extended periods. The hydrochloride salt itself will create a mildly acidic environment when dissolved in water.

Oxidative and Photochemical Stability

Aromatic amines can be susceptible to oxidation, which may lead to discoloration and the formation of impurities. Benzylamine, a related compound, is known to be sensitive to air and light.[17] Therefore, it is recommended to store this compound in a well-sealed container, protected from light and air, to minimize oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance its long-term stability.

Recommended Storage

Based on the stability profile of similar amine hydrochlorides, the following storage conditions are recommended:

-

Temperature: Room temperature or refrigerated (2-8 °C) for long-term storage.

-

Atmosphere: Store under an inert atmosphere if possible.

-

Container: A tightly sealed, light-resistant container.

Conclusion

This technical guide provides a comprehensive overview of the fundamental basic properties of this compound. By integrating theoretical estimations from structurally related compounds with established experimental protocols, we have built a robust framework for understanding and utilizing this compound in a research and development setting. The estimated pKa, solubility profile, and stability considerations detailed herein are intended to empower scientists to design experiments with a clear understanding of the compound's behavior, thereby accelerating the pace of discovery.

References

-

PubChem. Benzylamine. National Center for Biotechnology Information. [Link]

-

PubChem. (Furan-2-yl)(phenyl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

-

RSC Publishing. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. [Link]

-

Sciencemadness Wiki. Benzylamine. [Link]

-

ACS Publications. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]

-

FooDB. Showing Compound N-Methylbenzylamine (FDB012647). [Link]

-

RSC Publishing. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ChemBK. N-Benzylideneamine. [Link]

-

Wikipedia. Benzylamine. [Link]

-

PubChem. N-Methylbenzylamine. National Center for Biotechnology Information. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

NIH. Development of Methods for the Determination of pKa Values. [Link]

-

PubChem. Benzylaminium. National Center for Biotechnology Information. [Link]

-

NIST. a-Methylbenzylamine. [Link]

-

European Journal of Chemistry. Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. [Link]

-

Cheméo. Chemical Properties of alpha.-Methylbenzylamine (CAS 618-36-0). [Link]

-

Solubility Data Series. [Link]

-

PubMed. Stability of phenoxybenzamine hydrochloride in various vehicles. [Link]

-

ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? [Link]

-

Matrix Fine Chemicals. 1-PHENYLMETHANAMINE HYDROCHLORIDE. [Link]

-

Science.gov. solvents dimethyl sulfoxide: Topics by Science.gov. [Link]

-

NIH. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

-

NIST. Benzylamine hydrochloride. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. adipogen.com [adipogen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Furfurylamine - Wikipedia [en.wikipedia.org]

- 10. enamine.net [enamine.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. mdpi.com [mdpi.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. 溶剂混溶性表 [sigmaaldrich.com]

- 17. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 18. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

(Furan-2-yl)(phenyl)methanamine hydrochloride chemical structure

An In-Depth Technical Guide to (Furan-2-yl)(phenyl)methanamine Hydrochloride: Synthesis, Characterization, and Analysis

Abstract

This technical guide provides a comprehensive scientific overview of (Furan-2-yl)(phenyl)methanamine hydrochloride (CAS No: 53387-67-0), a heterocyclic amine with potential applications in pharmaceutical research and drug development. The furan moiety is a critical scaffold in medicinal chemistry, known to impart a wide range of biological activities.[1] This document details a robust methodology for its synthesis via the Leuckart reaction, a thorough protocol for its analytical characterization, and predicted spectroscopic data based on foundational chemical principles and analysis of analogous structures. Furthermore, potential avenues for pharmacological evaluation are discussed, drawing from the known bioactivity of structurally related furan derivatives as potent enzyme inhibitors.[2] This guide is intended for researchers and professionals engaged in synthetic chemistry, drug discovery, and analytical sciences.

Introduction and Chemical Identity

(Furan-2-yl)(phenyl)methanamine hydrochloride is a secondary amine salt characterized by a central methane carbon bonded to a phenyl group, a furan-2-yl group, an amino group, and a proton. The positive charge on the protonated amine is balanced by a chloride counter-ion. The presence of both aromatic (phenyl) and heteroaromatic (furan) rings makes it a valuable scaffold for exploring structure-activity relationships (SAR) in drug design. Furan-containing compounds are known to exhibit diverse pharmacological effects, including anti-inflammatory, antimicrobial, and central nervous system activities.[3][4]

Chemical Structure and Properties

The fundamental properties of this compound are crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| IUPAC Name | furan-2-yl(phenyl)methanamine;hydrochloride | [5] |

| CAS Number | 53387-67-0 | [5] |

| Molecular Formula | C₁₁H₁₂ClNO | [5] |

| Molecular Weight | 209.67 g/mol | [5] |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl | [5] |

| InChIKey | KAVRGSABTKZCGN-UHFFFAOYSA-N | [5] |

| Parent Compound | (Furan-2-yl)(phenyl)methanamine (CID: 3144389) | [5] |

Synthesis and Purification

The synthesis of the target amine is most effectively achieved through the reductive amination of a ketone precursor, 2-benzoyl-furan. The Leuckart reaction is a classic and robust method for this transformation, utilizing ammonium formate as both the nitrogen source and the reducing agent.[6][7] The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ.[8]

Diagram: Synthesis Workflow

Caption: Synthesis workflow from ketone precursor to final hydrochloride salt.

Experimental Protocol: Synthesis of the Free Amine

-

Rationale: This protocol is based on established Leuckart reaction conditions, which are effective for converting aryl ketones to primary amines. Heating with excess ammonium formate drives the reaction toward the formyl intermediate, which is then hydrolyzed to yield the desired amine.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-benzoyl-furan (1.0 eq) with ammonium formate (5.0 eq).

-

Thermal Reaction: Heat the mixture in an oil bath to 160-170°C for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Hydrolysis: Cool the reaction mixture to room temperature. Add concentrated hydrochloric acid (5.0 eq) directly to the flask. Re-heat the mixture to reflux for an additional 4-8 hours to hydrolyze the N-formyl intermediate.[9]

-

Workup and Extraction:

-

Cool the mixture and dilute with water.

-

Wash with an organic solvent like dichloromethane to remove any unreacted starting material or non-basic byproducts.

-

Carefully basify the aqueous layer to pH >12 with a cold solution of sodium hydroxide (e.g., 6M NaOH).

-

Extract the liberated free amine into ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude free amine can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Hydrochloride Salt Formation

-

Rationale: Converting the free amine to its hydrochloride salt increases its stability, crystallinity, and water solubility, which is often desirable for pharmaceutical applications.

-

Dissolve the purified free amine base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling HCl gas through the solvent) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Structural Characterization: Predicted Spectroscopic Data

As this compound is not extensively documented in the literature, the following spectroscopic data are predicted based on the known spectral properties of its constituent parts: the furan ring, the phenyl ring, and the benzylic amine structure.[10][11][12]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

Rationale: The hydrochloride salt is analyzed in DMSO-d₆. The amine protons are expected to be broad and exchangeable, appearing downfield. The benzylic proton (methine) will be a singlet, and the furan and phenyl protons will show characteristic coupling patterns. The chemical shifts are estimated from similar structures.[2]

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale/Notes |

| ~9.2 | Broad s | 3H | -NH₃⁺ | Amine protons, broad due to quadrupole relaxation and exchange. |

| ~7.6 - 7.4 | m | 5H | Phenyl H | Protons of the monosubstituted benzene ring. |

| ~7.8 | dd | 1H | Furan H5 | Furan proton adjacent to oxygen, coupled to H4. |

| ~6.7 | d | 1H | Furan H3 | Furan proton adjacent to the methine carbon, coupled to H4. |

| ~6.5 | dd | 1H | Furan H4 | Furan proton coupled to both H3 and H5. |

| ~5.8 | s | 1H | Methine CH | Benzylic proton, singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

-

Rationale: Carbon signals are predicted based on additive rules and data from analogous furan and phenyl compounds.[10] The furan carbons C2 and C5 (adjacent to oxygen) are typically downfield.

| Predicted Shift (δ, ppm) | Assignment | Rationale/Notes |

| ~155 | Furan C2 | Carbon of the furan ring attached to the methine group. |

| ~144 | Furan C5 | Furan carbon furthest from the substituent. |

| ~138 | Phenyl C1 (ipso) | Quaternary carbon of the phenyl ring. |

| ~129.5 | Phenyl C3/C5 | Meta carbons of the phenyl ring. |

| ~129.0 | Phenyl C4 | Para carbon of the phenyl ring. |

| ~127.5 | Phenyl C2/C6 | Ortho carbons of the phenyl ring. |

| ~111 | Furan C4 | |

| ~109 | Furan C3 | |

| ~55 | Methine C | Benzylic carbon attached to the nitrogen. |

Predicted IR Spectroscopy Data

-

Rationale: Key vibrational modes include the broad N-H stretch of the ammonium salt, aromatic C-H stretches, and characteristic C=C and C-O stretches of the aromatic and furan rings.[13]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| 3150 - 3000 | Medium | Aromatic C-H stretch |

| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C ring stretches |

| 1150 - 1000 | Strong | C-O-C stretch (Furan ring) |

Predicted Mass Spectrometry (EI) Fragmentation

-

Rationale: Analysis is performed on the free amine base (MW = 173.21). The molecular ion peak is expected. The most likely fragmentation is the benzylic cleavage to lose the phenyl group or the furyl group, leading to stable resonance-stabilized cations.[1][14]

| m/z | Predicted Fragment | Notes |

| 173 | [M]⁺ | Molecular ion of the free amine. |

| 172 | [M-H]⁺ | Loss of a hydrogen atom. |

| 96 | [C₆H₅CH=NH₂]⁺ | Benzylic cleavage, loss of the furyl radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Analytical Methodologies

A robust analytical method is essential for assessing the purity and stability of (Furan-2-yl)(phenyl)methanamine hydrochloride. A reverse-phase high-performance liquid chromatography (HPLC) method is proposed.

Diagram: Analytical Workflow

Caption: Standard workflow for HPLC purity analysis.

Proposed HPLC Method for Purity Analysis

-

Rationale: This method is based on standard protocols for analyzing polar, aromatic amines. A C18 column provides good retention for the aromatic rings, and a gradient elution with acetonitrile and a buffered aqueous phase ensures sharp peaks and efficient separation from potential impurities.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Prep | Dissolve sample in Mobile Phase A at ~1 mg/mL |

Potential Pharmacological Evaluation

Derivatives of (phenylfuran-2-yl)methanamine have shown potent inhibitory activity against human sirtuin 2 (SIRT2), a promising drug target for cancer and neurodegenerative diseases.[2] This suggests that the title compound is a prime candidate for screening against this and other related enzyme targets.

Diagram: Biological Screening Cascade

Caption: Logical flow for evaluating the biological activity of a new compound.

Protocol: In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)

-

Rationale: This is a standard high-throughput screening method to identify inhibitors of deacetylase enzymes like SIRT2. The assay measures the fluorescence generated upon cleavage of a deacetylated substrate.[2]

-

Reagents: Human recombinant SIRT2 enzyme, NAD⁺, fluorogenic acetylated peptide substrate (e.g., from a commercial kit), developer solution.

-

Assay Plate Preparation: In a 96-well black plate, add the assay buffer.

-

Compound Addition: Add serial dilutions of (Furan-2-yl)(phenyl)methanamine hydrochloride to the wells. Include wells for a known inhibitor (positive control) and DMSO (negative control).

-

Enzyme Reaction:

-

Add SIRT2 enzyme to all wells except the no-enzyme control.

-

Initiate the reaction by adding a mixture of the peptide substrate and NAD⁺.

-

Incubate at 37°C for 30-60 minutes.

-

-

Signal Development: Stop the reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes at room temperature.

-

Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

(Furan-2-yl)(phenyl)methanamine hydrochloride is a synthetically accessible compound with significant potential for further investigation in medicinal chemistry. This guide provides a robust framework for its preparation, purification, and comprehensive characterization. The detailed protocols for synthesis and analysis, combined with predicted spectroscopic data, offer a solid foundation for researchers. The established link between its structural class and SIRT2 inhibition strongly suggests that this compound warrants evaluation in relevant biological screening programs to uncover its therapeutic potential.

References

-

Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (n.d.). MDPI. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

Pharmacological activity of furan derivatives. (2024, December 10). Azo-pharma.net. [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). [Link]

-

(Furan-2-yl)(phenyl)methanamine hydrochloride. (n.d.). PubChem. [Link]

-

Leuckart reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

studies on the leuckart reaction. (n.d.). [Link]

-

Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. (2011, June 14). PubMed. [Link]

-

In-Vitro Screenings for Biological and Antioxidant Activities of Water Extract from Theobroma cacao L. Pod Husk: Potential Utilization in Foods. (n.d.). MDPI. [Link]

-

STUDIES ON THE LEUCKART REACTION. (1944, November 1). Semantic Scholar. [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. (n.d.). National Institutes of Health. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). (n.d.). Human Metabolome Database. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. [Link]

-

Preliminary Screening for Natural Bioactive Compounds in Potato Peel Fermentation Broth. (2025, August 7). ResearchGate. [Link]

-

Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. (2019, April 8). National Institutes of Health. [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage. [Link]

-

2-Furanmethanamine. (n.d.). NIST WebBook. [Link]

-

Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019, January 15). The Royal Society of Chemistry. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. imreblank.ch [imreblank.ch]

An Inquiry into C-Furan-2-yl-C-phenyl-methylamine hydrochloride (CAS 53387-67-0): A Scarcity of Scientific Data

An extensive review of scientific literature and chemical databases reveals a significant lack of in-depth technical information for C-Furan-2-yl-C-phenyl-methylamine hydrochloride (CAS 53387-67-0). While this compound is available from several chemical suppliers for research purposes, there is a notable absence of peer-reviewed studies detailing its synthesis, pharmacological activity, and potential applications in drug discovery and development. The information that is publicly accessible is largely confined to basic physicochemical properties.

This document serves to consolidate the available data and highlight the current knowledge gaps, providing a transparent overview for researchers, scientists, and drug development professionals interested in this molecule.

Chemical Identity and Properties

This compound is a small molecule belonging to the class of aromatic amines. Its structure features a central methane group substituted with a furan ring, a phenyl ring, and an amine group, which is salified as a hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 53387-67-0 | [1][2] |

| Molecular Formula | C₁₁H₁₂ClNO | [1][2] |

| Molecular Weight | 209.67 g/mol | [1][2] |

| IUPAC Name | furan-2-yl(phenyl)methanamine;hydrochloride | [1][2] |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl | [2] |

| InChI Key | KAVRGSABTKZCGN-UHFFFAOYSA-N |[1][2] |

The presence of the furan ring is significant, as this moiety is a common scaffold in medicinal chemistry. The furan ring can act as a bioisostere for phenyl groups and can engage in various non-covalent interactions, potentially influencing a molecule's metabolic stability and binding affinity to biological targets.[3] Furan derivatives have been explored for a wide range of therapeutic applications, including as antibacterial, antifungal, antiviral, and anti-inflammatory agents.[3]

Synthesis and Characterization: An Information Void

A critical gap in the available literature is the absence of detailed synthetic protocols for this compound. While general methods for the synthesis of similar aryl(heteroaryl)methanamines exist, such as reductive amination of the corresponding ketone (furan-2-yl(phenyl)methanone), no specific, validated, or optimized procedure for this particular compound has been published.

Similarly, there is no public data available regarding its analytical characterization. Essential data for any research chemical, such as Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, or Mass Spectrometry (MS) data, have not been published in peer-reviewed journals. This lack of foundational data makes it challenging for researchers to verify the identity and purity of commercial samples.

Potential Applications and Biological Activity

Some chemical suppliers make broad, unsubstantiated claims about the potential biological activities of this compound, including antiviral, antibacterial, and anticancer properties.[4] However, these claims are not supported by any cited research or experimental data and should be treated with extreme caution.

The structural similarity to other pharmacologically active compounds suggests that it could be a candidate for screening in various biological assays. For instance, the related compound C-Benzofuran-2-yl-C-phenyl-methylamine has been investigated for its potential as a ligand for β-amyloid plaques, which are relevant to Alzheimer's disease.[5] However, it is crucial to note that the furan and benzofuran ring systems have different electronic and steric properties, and any read-across in biological activity is purely speculative without experimental validation.

Future Directions and Conclusion

The current state of knowledge regarding this compound is insufficient to support its use in advanced drug development programs without significant foundational research. For this compound to be of value to the scientific community, future work should focus on:

-

Development and Publication of a Robust Synthetic Route: A detailed, reproducible synthesis protocol is necessary to ensure a reliable supply of the material for research.

-

Comprehensive Analytical Characterization: Publication of full analytical data (NMR, MS, IR, HPLC, etc.) is essential for quality control and validation.

-

In Vitro Biological Screening: The compound should be screened against a variety of biological targets to identify any potential therapeutic activity.

References

[1] C-Furan-2-yl-C-phenylmethylaminehydrochloride - Fluorochem. Available at: https://www.fluorochem.co.uk/product/f038444/c-furan-2-yl-c-phenylmethylaminehydrochloride

[2] (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12280962

53387-67-0|this compound - BIOFOUNT. Available at: https://www.biofount.com/cas-53387-67-0-p-c-furan-2-yl-c-phenyl-methylamine-hydrochloride-pd.html

this compound - Alichem. Available at: https://www.alichem.com/product/c-furan-2-yl-c-phenyl-methylamine-hydrochloride-cas-53387-67-0.html

[5] C-Benzofuran-2-yl-C-phenyl-methylamine - Smolecule. Available at: https://www.smolecule.com/cas-109194-12-9.html

C-Furan-2-yl-C-phenyl-methylaminehydrochloride - Pure Chemistry Scientific Inc. Available at: https://www.pure-chemical.com/product/C-Furan-2-yl-C-phenyl-methylaminehydrochloride_2028846_39805.html

[4] this compound | 53387-67-0 | Benchchem. Available at: https://www.benchchem.com/product/b9918

[3] Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: https://orientjchem.org/vol40no1/clinical-pharmaceutical-applications-and-bioactivity-of-furan-containing-compounds-a-mini-review/

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (Furan-2-yl)(phenyl)methanamine hydrochloride | C11H12ClNO | CID 12280962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. This compound | 53387-67-0 | Benchchem [benchchem.com]

- 5. Buy C-Benzofuran-2-yl-C-phenyl-methylamine [smolecule.com]

Spectroscopic Data of C-Furan-2-yl-C-phenyl-methylamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of C-Furan-2-yl-C-phenyl-methylamine hydrochloride (C₁₁H₁₂ClNO). As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural features through spectroscopic analysis is paramount for its identification, characterization, and quality control. This document synthesizes predicted spectroscopic data with established analytical principles to offer a comprehensive resource for researchers. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data, providing detailed experimental protocols and in-depth interpretation of the expected spectral features. The causality behind experimental choices and the logic of spectral interpretation are explained to ensure a robust understanding of the molecule's spectroscopic fingerprint.

Introduction

This compound is a primary amine hydrochloride containing both a furan and a phenyl moiety attached to a chiral center. The presence of these aromatic systems and the amine group suggests potential applications in pharmaceutical development, as these motifs are common in biologically active compounds. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine. Accurate spectroscopic characterization is a critical step in the synthesis and application of this compound, ensuring its identity, purity, and structural integrity. This guide serves as a predictive reference for the expected spectroscopic data, grounded in the fundamental principles of each analytical technique and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the furan and phenyl rings, the methine proton at the chiral center, and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen in the furan ring and the nitrogen of the amine group, as well as the aromatic ring currents.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH₃⁺ | ~9.0 - 9.5 | Broad singlet | 3H |

| Phenyl-H (ortho) | ~7.5 - 7.7 | Multiplet | 2H |

| Phenyl-H (meta, para) | ~7.3 - 7.5 | Multiplet | 3H |

| Furan-H5 | ~7.6 | Doublet of doublets | 1H |

| Furan-H3 | ~6.5 | Doublet of doublets | 1H |

| Furan-H4 | ~6.4 | Doublet of doublets | 1H |

| Methine-CH | ~5.5 | Singlet | 1H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of adjacent atoms and the aromaticity of the rings.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl-C (quaternary) | ~135-140 |

| Phenyl-C (ortho, meta, para) | ~125-130 |

| Furan-C2 | ~150-155 |

| Furan-C5 | ~140-145 |

| Furan-C3 | ~110-115 |

| Furan-C4 | ~105-110 |

| Methine-C | ~55-60 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of an organic salt is as follows:

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve polar hydrochloride salts and to avoid the exchange of the amine protons, which might occur in deuterated water or methanol.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (typically 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Interpretation of Predicted IR Spectrum

The most prominent feature will be the broad absorption band in the 3100-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt. This broadness is due to hydrogen bonding. The aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹. The sharp peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the furan and phenyl rings. An N-H bending vibration is also expected around 1600 cm⁻¹. The strong absorption around 1100 cm⁻¹ is characteristic of the C-O-C stretching of the furan ring. The pattern of strong bands in the fingerprint region (below 1000 cm⁻¹) will be unique to the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectral Data (Electron Ionization - EI)

Upon electron ionization, C-Furan-2-yl-C-phenyl-methylamine (the free base) would be analyzed. The hydrochloride salt is not suitable for direct EI-MS.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Their Assignments

| m/z | Proposed Fragment |

| 173 | [M]⁺ (Molecular ion of the free base) |

| 172 | [M-H]⁺ |

| 96 | [C₆H₅-CH=NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

| 81 | [C₄H₃O-CH₂]⁺ |

Experimental Protocol for Electron Ionization Mass Spectrometry

-

Sample Preparation: The sample must be the free base, C-Furan-2-yl-C-phenyl-methylamine. If starting with the hydrochloride salt, a basic workup is required to neutralize the salt and extract the free amine into an organic solvent. The solvent is then evaporated.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Data Acquisition: The sample is introduced into the ion source (e.g., via a direct insertion probe or after separation by gas chromatography). The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio and detected.

Caption: Workflow for Mass Spectrometry (EI) Analysis.

Interpretation of Predicted Mass Spectrum

The molecular ion peak at m/z 173 would confirm the molecular weight of the free amine. A prominent fragmentation pathway for benzylamines is the cleavage of the benzylic C-C or C-N bond. The formation of the tropylium ion or related structures from the phenyl-containing fragment is common. The presence of a fragment at m/z 96 would be indicative of the [C₆H₅-CH=NH₂]⁺ ion, resulting from the cleavage of the bond between the methine carbon and the furan ring. The peak at m/z 77 corresponds to the phenyl cation. The fragment at m/z 81 is characteristic of the furfuryl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Predicted UV-Vis Absorption Data

The UV-Vis spectrum of this compound will be dominated by the absorption of the phenyl and furan chromophores.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) in Ethanol

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~210-220 | π → π | Furan Ring |

| ~250-260 | π → π | Phenyl Ring |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Fill another quartz cuvette with the sample solution.

-

Scan the sample over a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Interpretation of Predicted UV-Vis Spectrum

The spectrum is expected to show two main absorption bands corresponding to the π → π* electronic transitions of the furan and phenyl rings. The furan ring typically absorbs at a shorter wavelength than the phenyl ring. The exact position of the λmax and the molar absorptivity (ε) will be influenced by the substitution on the aromatic rings and the solvent used. The presence of the aminomethyl group attached to both rings may cause a slight bathochromic (red) shift compared to the unsubstituted parent chromophores.

Conclusion

This technical guide provides a comprehensive predictive overview of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, along with the provided experimental protocols and interpretation guidelines, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. While this guide is based on established spectroscopic principles and data from analogous structures, experimental verification is essential for definitive characterization. The presented information facilitates the identification and structural elucidation of this compound, contributing to its potential applications in scientific research.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

The National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

-

PubChem. This compound. [Link]

An In-depth Technical Guide to the Solubility and Stability of C-Furan-2-yl-C-phenyl-methylamine hydrochloride

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a new chemical entity's physicochemical properties is paramount. This guide provides an in-depth technical exploration of C-Furan-2-yl-C-phenyl-methylamine hydrochloride, focusing on two critical attributes for preclinical and formulation development: solubility and stability. The methodologies and theoretical discussions presented herein are designed to be both instructive and practical, offering a robust framework for the empirical characterization of this and similar molecules. Our approach is grounded in first principles and adheres to internationally recognized guidelines, ensuring scientific integrity and regulatory relevance.

Molecular Profile of this compound

This compound is an organic salt with a molecular structure that presents both opportunities and challenges in pharmaceutical development. The molecule consists of a central chiral carbon bonded to a phenyl group, a furan-2-yl group, an amine group (protonated as a hydrochloride salt), and a hydrogen atom.

Chemical Structure:

The presence of the amine hydrochloride moiety suggests a predisposition for aqueous solubility, a desirable trait for many dosage forms.[2][3] Conversely, the furan ring is a known structural alert for metabolic instability and susceptibility to oxidative and acid-catalyzed degradation.[4][5] A thorough understanding of these competing characteristics is essential for advancing a drug candidate.

Aqueous and Organic Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its salt form is expected to enhance its aqueous solubility compared to the free base. However, the overall solubility will be influenced by the interplay of the polar amine salt and the nonpolar phenyl and furan rings.

Theoretical Considerations

The aqueous solubility of this amine salt is expected to be pH-dependent. At lower pH values, the amine group will be fully protonated, maximizing its interaction with water and leading to higher solubility. As the pH increases towards the pKa of the amine, the equilibrium will shift towards the less soluble free base, resulting in a decrease in solubility.

Experimental Protocol for Solubility Determination

A robust determination of solubility requires a systematic approach. The shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Purified water (Type I)

-

pH buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8 and 7.4)

-

Organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

-

pH Measurement: For aqueous solutions, measure the pH of the supernatant after equilibration.

Expected Solubility Profile

The anticipated solubility profile of this compound is summarized in the table below.

| Solvent System | Expected Solubility | Rationale |

| 0.1 N HCl (pH 1.2) | High | The amine is fully protonated, maximizing aqueous solubility. |

| Acetate Buffer (pH 4.5) | High | The amine remains predominantly in its protonated, soluble form. |

| Phosphate Buffer (pH 6.8) | Moderate to Low | As the pH approaches the pKa of the amine, the less soluble free base begins to form. |

| Phosphate Buffer (pH 7.4) | Low | The equilibrium shifts further towards the free base, reducing aqueous solubility. |

| Water | Moderate | The final pH will depend on the acidic nature of the hydrochloride salt. |

| Methanol / Ethanol | High | Polar protic solvents capable of hydrogen bonding with the amine salt. |

| Acetonitrile | Moderate | A polar aprotic solvent, less effective at solvating the salt compared to alcohols. |

| Dichloromethane | Low | A nonpolar organic solvent, unlikely to effectively solvate the ionic compound. |

Diagram: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for identifying potential degradation pathways, developing a stability-indicating analytical method, and determining appropriate storage conditions.[6][7] Forced degradation studies, as outlined in ICH guideline Q1A(R2), are instrumental in this endeavor.[2]

Potential Chemical Liabilities

The structure of this compound contains two primary moieties susceptible to degradation:

-

Furan Ring: The furan ring is an electron-rich heterocycle that can undergo oxidation and is unstable in acidic conditions, which can lead to ring-opening.[1][4][5][8]

-

Benzylic Amine: The benzylic carbon-nitrogen bond can be susceptible to cleavage under certain conditions. The amine itself can undergo oxidation.

Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to explore the stability of the molecule under various stress conditions.

Objective: To identify the degradation products and pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

General Procedure:

-

Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in the appropriate stressor medium.

-

Expose the solutions to the stress conditions for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[7]

Specific Stress Conditions:

-

Acid Hydrolysis:

-

Stressor: 0.1 N HCl

-

Conditions: Heat at 60-80 °C.

-

Rationale: To assess susceptibility to acid-catalyzed degradation, particularly furan ring opening.

-

-

Base Hydrolysis:

-

Stressor: 0.1 N NaOH

-

Conditions: Heat at 60-80 °C.

-

Rationale: To evaluate stability in alkaline conditions.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Conditions: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

-

Rationale: To assess the intrinsic thermal stability of the molecule.

-

-

Photostability:

-

Conditions: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A sample protected from light should be used as a control.

-

Rationale: To determine if the compound is light-sensitive.

-

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

-

Acid-Catalyzed Furan Ring Opening: Protonation of the furan oxygen can lead to nucleophilic attack by water, resulting in ring opening to form a γ-dicarbonyl compound.

-

Oxidation of the Furan Ring: Oxidizing agents can react with the electron-rich furan ring to form various oxidized products, potentially leading to ring cleavage.[1][8]

-

Oxidation of the Amine: The amine group can be oxidized to form N-oxide or other related species.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for the forced degradation study.

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is essential to accurately quantify the decrease in the active compound and the increase in degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for this purpose.[10][11][12][13][14]

HPLC Method Development

The goal is to develop a method that can separate the parent compound from all potential degradation products and process-related impurities.

Recommended Starting HPLC Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for the basic amine. |

| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |

| Gradient | 10-90% B over 20 minutes | To ensure elution of both the polar parent compound and any less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection | UV at 254 nm and 270 nm | The phenyl and furan rings are expected to have strong UV absorbance. |

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[15][16][17][18]

Validation Parameters and Acceptance Criteria:

| Parameter | Description | Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the parent compound should be pure and well-resolved from all degradation peaks (resolution > 1.5). |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for the API. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor changes in flow rate, mobile phase composition, etc. |

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for solubility determination, forced degradation studies, and the development and validation of a stability-indicating analytical method, researchers can generate the critical data necessary to understand the physicochemical properties of this molecule. This knowledge is fundamental for informed decision-making in the drug development process, from lead optimization and candidate selection to formulation design and the establishment of appropriate storage conditions and shelf-life. The inherent chemical liabilities of the furan and benzylic amine moieties necessitate a thorough and rigorous approach to stability testing to ensure the safety and efficacy of any potential pharmaceutical product.

References

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.

- Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.). Pharmaceutical Technology.

- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5).

- Forced Degrad

- Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.

- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry.

- Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105.

- Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.

- Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 1–492.

- Oxidation of furans (Review). (n.d.).

- A Step-by-Step Guide to Analytical Method Development and Valid

- Gijsman, P. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers.

- Oxidative Cleavage of Furans. (2015). Semantic Scholar.

- Impact of Solvent on the Thermal Stability of Amines. (2022). PMC.

- Forced Degrad

- Ji, Y., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(10), 3792-3797.

- A Review: Analytical Method Development and Validation. (2021).

- Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Longdom Publishing.

- Analytical Method Development and Validation: A Concise Review. (n.d.). International Journal of Pharmacy and Biological Sciences.

- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (n.d.).

- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.

- Valiveti, S., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 619-627.

- Moore, D. E., & Sithipitaks, V. (1993). Photodegradation of amiloride in aqueous solution. Journal of Pharmaceutical Sciences, 82(7), 717-721.

- Chemical Methodologies. (2019).

- Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. (2018).

- Method Development and Validation of Stability-Indicating HPLC-UV Method for Determination of 5-Fluorouracil. (n.d.).

- Singh, S., et al. (2010). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 72(1), 103–107.

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein. (2024). IJFMR.

- Rizk, M., Attia, A. K., Mohamed, H. Y., & Elshahed, M. (2021). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry, 12(2), 168-178.

- Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal.

- Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. (2023). Journal of the American Chemical Society.

- Amine hydrochloride salts: a problem in polyurethane synthesis. (2012). Enlighten Theses.

- Yalkowsky, S. H., & Banerjee, S. (1992). Aqueous solubility: methods of estimation for organic compounds. Marcel Dekker.

- Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. (n.d.). Semantic Scholar.

- Anderson, B. D., & Conradi, R. A. (1985). Solubility of hydrocortisone in organic and aqueous media: evidence for regular solution behavior in apolar solvents. Journal of Pharmaceutical Sciences, 74(8), 815-820.

- Determination and correlation for solubility of aromatic acids in solvents. (n.d.).

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onyxipca.com [onyxipca.com]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemmethod.com [chemmethod.com]

- 11. researchgate.net [researchgate.net]

- 12. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijfmr.com [ijfmr.com]

- 14. Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]

- 15. emerypharma.com [emerypharma.com]

- 16. sysrevpharm.org [sysrevpharm.org]

- 17. longdom.org [longdom.org]

- 18. ijpbs.com [ijpbs.com]

An In-depth Technical Guide to the Mechanism of Action of Furan-Containing Amine Compounds

Abstract

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically significant drugs.[1][2] When combined with an amine functional group, this scaffold gives rise to a diverse class of compounds with a wide array of pharmacological activities. This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by furan-containing amine compounds. We will delve into their roles as enzyme inhibitors, receptor modulators, and bioactivatable prodrugs, examining the underlying chemical biology that dictates their therapeutic effects and toxicological profiles. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into experimental design and interpretation for this important class of molecules.

Part I: The Furan-Amine Scaffold: A Privileged Structure in Pharmacology

The furan ring's utility in drug design stems from its unique electronic and steric properties. It can act as a bioisostere for phenyl rings, yet it introduces a degree of polarity and potential for hydrogen bonding via its ether oxygen, which can enhance pharmacokinetic properties like solubility and bioavailability.[2] The addition of an amine group provides a basic center, crucial for forming salt bridges and hydrogen bonds with biological targets, thereby anchoring the molecule in active sites and driving pharmacological activity.

The versatility of this scaffold is evident in the broad range of therapeutic areas it impacts, including antibacterial, anti-inflammatory, anticancer, and cardiovascular applications.[1]

Part II: Dominant Mechanisms of Action

Furan-containing amine compounds achieve their therapeutic effects through several distinct mechanisms. The specific pathway is dictated by the overall molecular structure, including the substitution pattern on the furan ring and the nature of the amine-containing side chain.

Receptor Modulation: The Case of H₂ Receptor Antagonists

A classic example of a furan-containing amine acting as a receptor antagonist is Ranitidine . This drug was widely used to treat conditions caused by excess stomach acid, such as peptic ulcers and GERD.[3]

Mechanism: Ranitidine functions as a competitive antagonist at the histamine H₂ receptors located on the parietal cells of the stomach lining.[3][4][5] Histamine, a key signaling molecule, normally binds to these receptors to stimulate gastric acid secretion.[3] Ranitidine's structure, featuring a furan ring and a complex amine side chain, allows it to bind to the H₂ receptor with high affinity, physically blocking histamine from binding and thereby reducing the production of gastric acid.[3][5][6] On a weight basis, ranitidine is 4 to 10 times more potent than the earlier H₂ antagonist, cimetidine.[7]

Causality in Action: The furan moiety in ranitidine is not merely a passive linker. It is part of the key pharmacophore that correctly orients the N,N'-disubstituted 2-nitroethene-1,1-diamine portion of the molecule to interact with the receptor's active site. Structure-activity relationship (SAR) studies on ranitidine analogues have shown that modifications to the furan ring can dramatically alter antagonist potency.[8][9]

Diagram 1: Mechanism of Ranitidine as an H₂ Receptor Antagonist.

Enzyme Inhibition: Targeting Key Pathological Pathways

The furan-amine scaffold is also prevalent in compounds designed to inhibit specific enzymes. This can be seen in areas from neurodegenerative disease to cancer.

a) Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a critical enzyme in the brain that metabolizes neurotransmitters like dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease. Furan-based chalcones have been identified as potent and selective MAO-B inhibitors.[10]

Mechanism: These compounds act as competitive reversible inhibitors.[10] The furan ring is thought to engage in strong π-π stacking interactions with the flavin adenine dinucleotide (FAD) cofactor in the MAO-B active site, while the amine-containing portions of the molecule interact with hydrophobic pockets, anchoring the inhibitor.[10] This binding prevents the natural substrate (e.g., dopamine) from accessing the active site, thereby increasing neurotransmitter levels.

b) Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Certain furan- and furopyrimidine-based compounds have demonstrated remarkable VEGFR-2 inhibition.[11]

Mechanism: These inhibitors typically bind to the ATP-binding pocket of the kinase domain of VEGFR-2. The furan ring and associated amine groups form critical hydrogen bonds and hydrophobic interactions within the active site, preventing ATP from binding and blocking the downstream signaling cascade that leads to angiogenesis.[11] Compounds with electron-withdrawing groups on the furan scaffold often show higher potency.[11]

| Compound Class | Target Enzyme | Mechanism | Therapeutic Area | IC₅₀ / Kᵢ (Example) |

| Furan-based Chalcones | MAO-B | Competitive, Reversible | Neurodegenerative Disease | Kᵢ = 6.15 ± 0.92 nM[10] |

| Furopyrimidines | VEGFR-2 | ATP-Competitive | Oncology | IC₅₀ = 42.5 nM[11] |

Table 1: Quantitative Data for Furan-Amine Enzyme Inhibitors.

Prodrug Bioactivation: A Double-Edged Sword

One of the most critical and complex mechanisms associated with furan-containing compounds is their metabolic activation, often by Cytochrome P450 (CYP) enzymes.[12] This can be harnessed for therapeutic effect or can lead to significant toxicity.

a) Therapeutic Bioactivation: The Case of Nitrofurantoin Nitrofurantoin is an antibiotic used exclusively for urinary tract infections (UTIs).[1][13] It is a prodrug that requires activation within the bacterial cell to exert its effect.

Mechanism: The 5-nitrofuran ring is the key to its action.[1] Inside susceptible bacteria, flavoproteins (nitroreductases) reduce the nitro group.[1][13] This process generates a series of highly reactive electrophilic intermediates.[13][14] These intermediates are indiscriminate in their targets, damaging bacterial DNA, ribosomal proteins, and enzymes involved in the citric acid cycle and pyruvate metabolism.[13][14] This multi-targeted assault is believed to be responsible for the low rate of acquired bacterial resistance to the drug.[13] Human cells are less susceptible because they reduce the drug more slowly.[13]

Diagram 2: Bioactivation of Nitrofurantoin in Bacteria.

b) Toxicological Bioactivation: Furan-Induced Hepatotoxicity The same metabolic pathway that makes some furan compounds effective drugs can also make them toxic.[15] The furan ring itself is a structural alert for toxicity, as its oxidation can generate harmful reactive metabolites.[12][15][16]

Mechanism: P450 enzymes, particularly CYP2E1, can oxidize the furan ring to form a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA).[12][17] This intermediate can covalently bind to cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction, depletion of glutathione (GSH), oxidative stress, and ultimately, cell death.[12][15] This mechanism is the basis for the hepatotoxicity observed with many furan-containing compounds.[15] The balance between metabolic activation and detoxification pathways is a critical determinant of a compound's safety profile.[12]

Part III: Experimental Protocols for Elucidating Mechanism of Action

Determining the precise mechanism of a novel furan-containing amine compound requires a multi-faceted experimental approach. The choice of assays should be driven by the hypothesized target and mechanism.

Protocol: In Vitro Reactive Metabolite Trapping Assay

Objective: To determine if a furan-containing compound is metabolically activated to form reactive electrophilic intermediates. This is a critical safety assessment.

Causality & Trustworthiness: This protocol uses trapping agents like glutathione (GSH) or semicarbazide to intercept and stabilize highly reactive metabolites that would otherwise have a fleeting existence.[12] The detection of a trapped adduct by LC-MS/MS is direct evidence of bioactivation. The inclusion of "-NADPH" and "heat-inactivated microsome" controls is essential to ensure that any observed adduct formation is a result of P450 enzymatic activity and not non-specific chemical degradation.

Methodology:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

In microcentrifuge tubes, combine:

-

Phosphate buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (HLM) (final concentration 1 mg/mL)

-

Trapping agent (e.g., 5 mM GSH)

-

Test compound (final concentration 10-50 µM)

-

-

-

Control Groups:

-

Negative Control 1 (-NADPH): Replace NADPH with buffer.

-

Negative Control 2 (Heat-Inactivated): Use HLM that have been heated at 95°C for 10 min.

-

Vehicle Control: Add DMSO instead of the test compound.

-

-

Initiation of Reaction:

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 U/mL G6P-dehydrogenase).

-

-

Incubation & Termination:

-

Incubate at 37°C in a shaking water bath for 60 minutes.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing & Analysis:

-

Vortex the tubes and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

-